molecular formula C16H23NO2 B326664 N-[2-(4-cyclohexylphenoxy)ethyl]acetamide CAS No. 282104-64-7

N-[2-(4-cyclohexylphenoxy)ethyl]acetamide

Cat. No.: B326664
CAS No.: 282104-64-7
M. Wt: 261.36 g/mol
InChI Key: NKFJROMXWVQERQ-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C16H23NO2 It is known for its unique chemical structure, which includes a cyclohexyl group attached to a phenoxyethyl chain, further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide typically involves the reaction of 4-cyclohexylphenol with ethylene oxide to form 2-(4-cyclohexylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group allows the compound to bind to hydrophobic pockets within proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of the cyclohexyl and phenoxyethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFJROMXWVQERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271123
Record name N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-64-7
Record name N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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